molecular formula C7H6BrN3 B578394 N-Methyl-5-bromo-4,7-diazaindole CAS No. 1217090-32-8

N-Methyl-5-bromo-4,7-diazaindole

Cat. No. B578394
CAS RN: 1217090-32-8
M. Wt: 212.05
InChI Key: HCNWBBQXABEWMZ-UHFFFAOYSA-N
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Description

“N-Methyl-5-bromo-4,7-diazaindole” is a chemical compound with the linear formula C7H6BrN3 . It is a solid substance .


Synthesis Analysis

The synthesis of “this compound” involves several stages . The first stage involves the reaction of 2-bromo-5-methyl-5H-pyrrolo [2,3-b]pyrazine with n-butyllithium in hexane and toluene at -78℃ for 1.5 hours . The second stage involves the addition of zinc (II) chloride in tetrahydrofuran, 2-methyltetrahydrofuran, hexane, and toluene at temperatures ranging from -78 to 20℃ for 3 hours . The third stage involves the reaction with ethyl (S)-2- (2-bromo-7- (4-chlorophenyl)-5-methylbenzo [d]thiazol-6-yl)-2- (tert-butoxy)acetate with tetrakis (triphenylphosphine) palladium (0) in tetrahydrofuran, 2-methyltetrahydrofuran, hexane, and toluene at 60℃ for 3 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H6BrN3 . The molecular weight of the compound is 212.05 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 212.05 .

Scientific Research Applications

Synthesis and Chemical Development

  • N-Methyl-5-bromo-4,7-diazaindole is involved in the development of synthesis processes. For instance, a study described the chemical development of a 2,3-disubstituted 4,7-diazaindole, highlighting its assembly via an intramolecular Chichibabin transformation. This process emphasized the use of CH3TiCl3 for methylation, showcasing the compound's role in efficient molecular assembly (Weiberth et al., 2015).

Electrophilic Substitution Reactions 2. Electrophilic substitution reactions such as the Mannich reaction and bromination were studied in relation to 4,7-diazaindoles. This research highlighted the relative difficulty of these reactions compared to similar reactions in indoles, underscoring the compound's unique reactivity and potential in synthesis of substituted 4,7-diazaindoles (Azimov & Yakhontov, 1976).

One-Step Construction Method 3. A one-step construction method for 2-substituted-4,6-diazaindoles from carboxylic acid derivatives was developed, demonstrating the compound's versatility in streamlined synthesis processes. This method notably omits the need for protecting groups or oxidation-state adjustment, marking a significant advancement in the field of synthetic chemistry (Song et al., 2009).

Safety and Hazards

“N-Methyl-5-bromo-4,7-diazaindole” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

N-Methyl-5-bromo-4,7-diazaindole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450 (CYP1A2), where it acts as an inhibitor . This interaction can alter the metabolic pathways of various substrates processed by CYP1A2. Additionally, this compound has been shown to bind to specific proteins, influencing their structural conformation and function . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound exhibits diverse effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects highlight the compound’s potential in therapeutic interventions and biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions . This compound can also interact with DNA and RNA, influencing gene expression and protein synthesis. The inhibition of cytochrome P450 enzymes by this compound is a key aspect of its molecular mechanism, affecting the metabolism of drugs and other xenobiotics . Understanding these molecular interactions is essential for elucidating the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity over extended periods . It can undergo degradation under certain conditions, leading to the formation of inactive metabolites. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activities without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It can inhibit the metabolism of various substrates, leading to altered metabolic flux and changes in metabolite levels. The compound also interacts with cofactors such as NADPH, influencing redox reactions and energy production . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

properties

IUPAC Name

2-bromo-5-methylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-3-2-5-7(11)9-4-6(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNWBBQXABEWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=NC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680925
Record name 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217090-32-8
Record name 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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